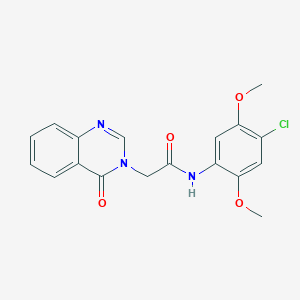
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CQ1, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it a valuable tool for studying various aspects of biochemistry and physiology.
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One of the most interesting effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its ability to inhibit the activity of mTOR, a key regulator of protein synthesis. This inhibition leads to a decrease in protein synthesis and an increase in autophagy, a process that helps to remove damaged or dysfunctional cellular components.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has a number of interesting biochemical and physiological effects that make it a valuable tool for studying various aspects of cellular function. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the proliferation of cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in a wide range of cellular processes.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments is its ability to selectively inhibit the activity of mTOR. This makes it a valuable tool for studying the role of mTOR in various cellular processes. However, there are also some limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments. For example, the compound may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is the development of more selective and potent inhibitors of mTOR. Additionally, there is growing interest in using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and related compounds to study the role of autophagy in various cellular processes. Finally, there is also interest in exploring the potential therapeutic applications of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, particularly in the treatment of cancer and other diseases.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves a multi-step process that begins with the reaction of 4-chloro-2,5-dimethoxyaniline with ethyl 2-bromoacetate to produce N-(4-chloro-2,5-dimethoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with 2-aminobenzophenone to produce the final product, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has a number of potential applications in scientific research. One of the most promising areas of research involves the study of various biochemical and physiological processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have a number of interesting effects on these processes, including the regulation of protein synthesis and the modulation of cell signaling pathways.
属性
产品名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide |
|---|---|
分子式 |
C18H16ClN3O4 |
分子量 |
373.8 g/mol |
IUPAC 名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O4/c1-25-15-8-14(16(26-2)7-12(15)19)21-17(23)9-22-10-20-13-6-4-3-5-11(13)18(22)24/h3-8,10H,9H2,1-2H3,(H,21,23) |
InChI 键 |
WXQOQHDLPUAXPF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)



![N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277379.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277385.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277386.png)
![N-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277387.png)
![N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277390.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277394.png)